(3-Éthyl-1,2,4-oxadiazol-5-YL)méthanol

Vue d'ensemble

Description

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments et applications pharmaceutiques

Le cycle 1,2,4-oxadiazole, une structure centrale dans (3-Éthyl-1,2,4-oxadiazol-5-YL)méthanol, est un motif important dans la découverte de médicaments. On le retrouve dans de nombreux médicaments expérimentaux, en cours d'investigation et commercialisés en raison de ses propriétés bioactives . Ce composé peut être utilisé pour synthétiser de nouveaux produits pharmaceutiques, en particulier ceux ciblant des maladies où le cycle oxadiazole peut agir comme un bioisostère, remplaçant d'autres groupes fonctionnels pour améliorer l'efficacité du médicament ou réduire les effets secondaires.

Recherche en chimie agricole

Les dérivés de l'oxadiazole, y compris ceux liés à This compound, ont été utilisés en agriculture pour développer de nouveaux herbicides, insecticides et fongicides . Leur structure hétérocyclique est efficace pour lutter contre divers agents pathogènes et ravageurs des plantes, contribuant ainsi à la protection des cultures et à l'amélioration des rendements.

Développement d'agents anticancéreux

Le cycle oxadiazole est exploré pour son potentiel en thérapie anticancéreuse. Des composés contenant ce motif ont été conçus pour inhiber des enzymes essentielles comme le récepteur du facteur de croissance épidermique (EGFR), qui est une cible prometteuse pour les médicaments anticancéreux . This compound pourrait servir de précurseur ou d'échafaudage dans la synthèse de ces inhibiteurs.

Traitements des troubles neurologiques

Des recherches ont montré que les dérivés de l'oxadiazole peuvent agir comme des inhibiteurs de l'acétylcholinestérase, qui sont importants dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer . This compound peut être utilisé dans la synthèse de composés qui pourraient conduire à de nouveaux traitements pour ces affections.

Agents anti-infectieux

Le noyau oxadiazole a été associé à des propriétés anti-infectieuses. Des études ont porté sur la synthèse de 1,2,4-oxadiazoles comme agents contre les infections, y compris celles causées par Trypanosoma cruzi, le parasite responsable de la maladie de Chagas . This compound pourrait être un intermédiaire clé dans la création de ces composés anti-infectieux.

Synthèse de molécules bioactives

La synthèse à température ambiante des 1,2,4-oxadiazoles à partir de composés comme This compound est cruciale pour la préparation de molécules bioactives. Ces méthodes sont efficaces et polyvalentes, permettant l'incorporation de fonctions thermosensibles et élargissant l'utilisation du noyau oxadiazole dans divers composés bioactifs .

Activité Biologique

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol, a compound belonging to the oxadiazole family, has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and antioxidant activities, while also summarizing significant research findings and case studies.

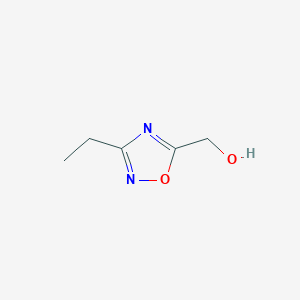

Chemical Structure

The chemical structure of (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol is characterized by the oxadiazole ring, which is known for its diverse biological activities. The compound's molecular formula is CHNO, and its CAS number is 959237-62-8.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol may possess comparable antibacterial activity due to structural similarities with other effective compounds .

Antifungal Activity

In addition to antibacterial effects, oxadiazole derivatives have shown antifungal activity. A comparative study indicated that certain derivatives inhibited fungal growth effectively:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

These results imply that (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol could also be explored for antifungal applications .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Preliminary studies on similar compounds have employed assays such as DPPH and FRAP to evaluate antioxidant capacity:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

These values suggest that (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol may exhibit moderate antioxidant activity .

Case Studies and Research Findings

Several case studies have investigated the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A recent publication examined various oxadiazole derivatives for their antimicrobial efficacy against clinical isolates. The study reported that modifications in the side chains significantly influenced the biological activity of these compounds.

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that the presence of electron-withdrawing groups enhances antibacterial potency. This insight could guide future modifications of (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol to improve its efficacy.

- Pharmacological Applications : Another study discussed the potential applications of oxadiazoles in drug development, highlighting their role as lead compounds in the synthesis of new antibiotics and antifungals.

Propriétés

IUPAC Name |

(3-ethyl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-4-6-5(3-8)9-7-4/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFHOYKWHOGMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650860 | |

| Record name | (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-62-8 | |

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.